molecular formula C14H19N3O3 B12086184 2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)acetic acid hydrate CAS No. 935553-85-8

2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)acetic acid hydrate

Cat. No.: B12086184
CAS No.: 935553-85-8
M. Wt: 277.32 g/mol
InChI Key: FDNJZEZCGYCWFY-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid is an organic compound that features a triazole ring substituted with a tert-butylphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid typically involves the formation of the triazole ring followed by the introduction of the tert-butylphenyl group and the acetic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its substituents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and tert-butylphenyl group can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 4-tert-Butylphenol
  • 4-tert-Butylbenzeneboronic acid

Uniqueness

5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid is unique due to the presence of both the triazole ring and the acetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

935553-85-8

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

2-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrate

InChI

InChI=1S/C14H17N3O2.H2O/c1-14(2,3)10-6-4-9(5-7-10)13-15-11(16-17-13)8-12(18)19;/h4-7H,8H2,1-3H3,(H,18,19)(H,15,16,17);1H2

InChI Key

FDNJZEZCGYCWFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O.O

Origin of Product

United States

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